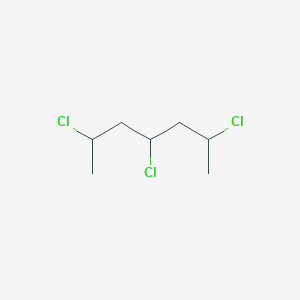
2,4,6-Trichloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated derivative of heptane, characterized by the presence of three chlorine atoms attached to the second, fourth, and sixth carbon atoms in the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane and chlorine gas are introduced simultaneously. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and selectivity. Post-reaction, the product is purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichloroheptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even heptane.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 2,4,6-trihydroxyheptane.
Reduction: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2,4,6-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on hydrocarbon chains and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloroheptane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms can form strong bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their structure and function. The pathways involved may include disruption of membrane integrity, inhibition of enzyme activity, or induction of oxidative stress.
Comparación Con Compuestos Similares
2,4-Dichloropentane: A chlorinated pentane derivative with two chlorine atoms.
2,4,6-Trichlorotoluene: A chlorinated toluene derivative with three chlorine atoms.
2,4,6-Trichlorophenol: A chlorinated phenol derivative with three chlorine atoms.
Comparison: 2,4,6-Trichloroheptane is unique due to its specific chlorination pattern on a heptane chain, which imparts distinct chemical and physical properties compared to other chlorinated hydrocarbons. Its longer carbon chain and specific chlorine positions make it a valuable compound for studying the effects of chlorination on hydrocarbon reactivity and stability.
Propiedades
Número CAS |
13049-21-3 |
|---|---|
Fórmula molecular |
C7H13Cl3 |
Peso molecular |
203.5 g/mol |
Nombre IUPAC |
2,4,6-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-5(8)3-7(10)4-6(2)9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZIELQSWVHXTKFD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC(C)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

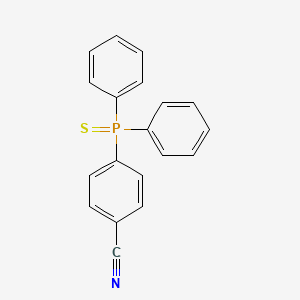
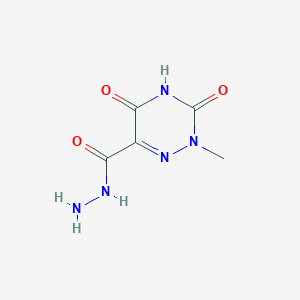
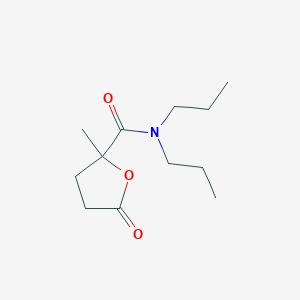
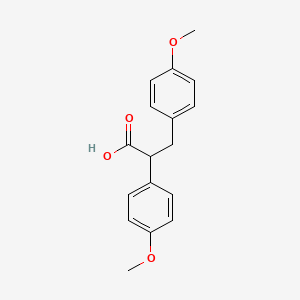


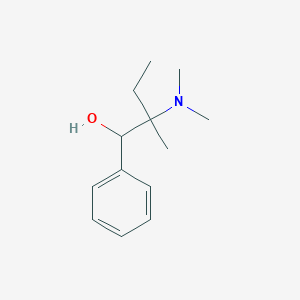


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
